Ethylsulfonylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

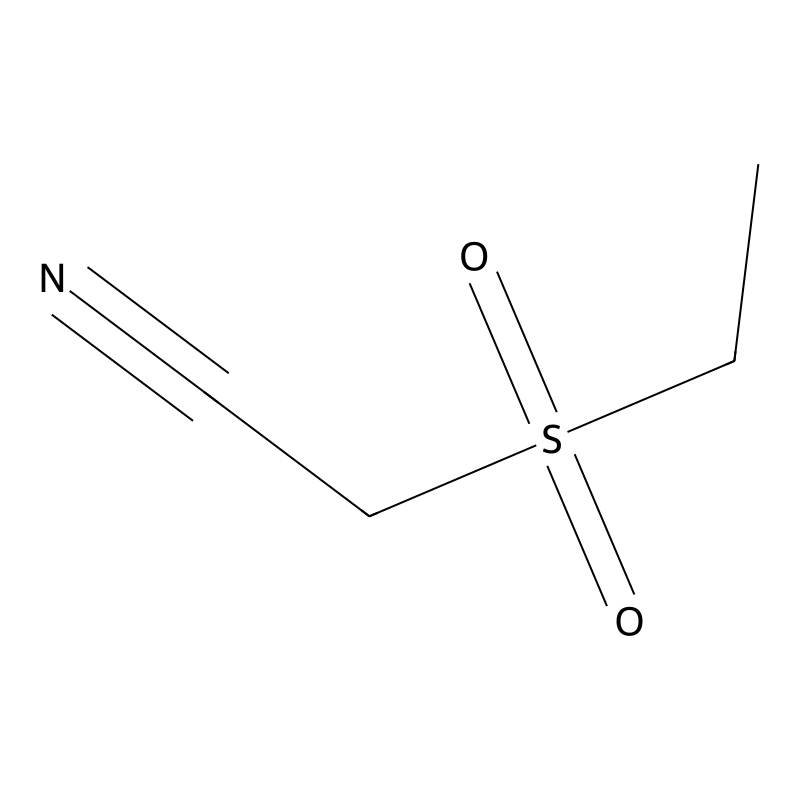

solubility

Ethylsulfonylacetonitrile is an organic compound characterized by the presence of both a sulfonyl group and a nitrile group attached to an ethyl moiety. Its chemical structure can be denoted as CHNOS, where the sulfonyl group (–SO–) contributes to its reactivity and versatility in organic synthesis. This compound is recognized for its ability to engage in various

- Nucleophilic Substitution Reactions: The nitrile group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.

- Sulfonylation: This compound can act as a sulfonylating agent, allowing for the introduction of sulfonyl groups into other organic molecules .

- Electro-oxidative Functionalization: Recent studies have shown that acetonitrile derivatives can be oxidatively functionalized under mild conditions, leading to the formation of various sulfur-containing compounds .

The synthesis of ethylsulfonylacetonitrile can be achieved through several methods:

- Oxidative Reaction: A method involves using hydrogen peroxide as an oxidant in acetic acid to convert suitable precursors into ethylsulfonylacetonitrile .

- Potassium Monopersulfate Complex: Another synthetic route utilizes a potassium monopersulfate complex as an oxidant, which provides a more environmentally friendly alternative for the preparation of this compound .

- Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing similar compounds, enhancing efficiency and selectivity in reactions involving nitriles .

Ethylsulfonylacetonitrile serves various applications in organic synthesis:

- Building Block: It acts as a versatile building block for synthesizing more complex organic molecules.

- Reagent in Organic Chemistry: Utilized in sulfonylation reactions and other transformations that require the introduction of functional groups.

- Potential Pharmaceutical

Interaction studies involving ethylsulfonylacetonitrile primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it a candidate for further exploration in medicinal chemistry. Understanding its interactions can lead to insights into developing new synthetic pathways or therapeutic agents .

Ethylsulfonylacetonitrile shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Structure | Key Features |

|---|---|---|

| Acetonitrile | CHC≡N | Common solvent, precursor for various reactions |

| Methylsulfonylacetonitrile | CHC(=O)C≡N | Similar reactivity; used in sulfonamide synthesis |

| Benzothiazole-2-sulfonamide | CHNOS | Exhibits biological activity; potential drug candidate |

Uniqueness of Ethylsulfonylacetonitrile

Ethylsulfonylacetonitrile is unique due to its dual functionality as both a sulfonylating agent and a nitrile source. This duality allows it to participate in diverse chemical transformations that are not readily achievable with other similar compounds. Its specific structure facilitates unique interactions that can lead to innovative synthetic methodologies and potential applications in drug development.